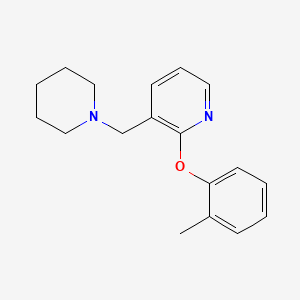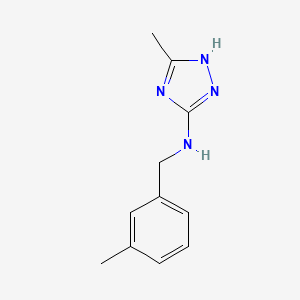![molecular formula C20H17N3O2 B13373745 N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide](/img/structure/B13373745.png)
N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are a group of alkaloids that are known for their diverse biological activities This compound is characterized by the presence of a methoxyphenyl group and an acetamide group attached to the beta-carboline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where tryptamine is condensed with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the beta-carboline core is reacted with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the amine group on the beta-carboline core using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may contribute to its therapeutic effects in neurological disorders.
相似化合物的比较
N-[1-(2-methoxyphenyl)-9H-beta-carbolin-8-yl]acetamide can be compared with other beta-carboline derivatives, such as harmine, harmaline, and norharmane. These compounds share a similar beta-carboline core but differ in their substituents, leading to variations in their biological activities and applications. The presence of the methoxyphenyl and acetamide groups in this compound makes it unique, potentially enhancing its bioactivity and specificity for certain molecular targets.
List of Similar Compounds
- Harmine
- Harmaline
- Norharmane
- Tetrahydro-beta-carboline
- 6-Methoxyharmalan
属性
分子式 |
C20H17N3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-[1-(2-methoxyphenyl)-9H-pyrido[3,4-b]indol-8-yl]acetamide |
InChI |
InChI=1S/C20H17N3O2/c1-12(24)22-16-8-5-7-13-14-10-11-21-19(20(14)23-18(13)16)15-6-3-4-9-17(15)25-2/h3-11,23H,1-2H3,(H,22,24) |
InChI 键 |
RPBKPQWSRDMWRM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC2=C1NC3=C2C=CN=C3C4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B13373663.png)
![methyl 2-{5-[2-(methylamino)-2-adamantyl]-1H-tetraazol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13373669.png)
![3-[(Benzylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373677.png)
![2'-Amino-1-methyl-2-oxospiro(indoline-3,4'-pyrano[3,2-h]quinoline)-3'-carbonitrile](/img/structure/B13373683.png)
![Allyl 4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13373690.png)
![N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13373712.png)

![2-(2,4-dimethylphenoxy)-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B13373729.png)
![6-(3,4-Dimethylphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373735.png)
![3-Bromo-1-[2-(3,5-dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B13373737.png)
![13-benzyl-N-(3-morpholin-4-ylpropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B13373750.png)


![5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373764.png)
